molecular formula C9H13NS B095149 Pyridine, 3-(tert-butylthio)- CAS No. 18794-30-4

Pyridine, 3-(tert-butylthio)-

Cat. No. B095149
CAS RN: 18794-30-4
M. Wt: 167.27 g/mol
InChI Key: OMPJHXLULXOAFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridine, 3-(tert-butylthio)- is a chemical compound with the molecular formula C9H13NS. It is a heterocyclic aromatic compound that is widely used in scientific research due to its unique properties. Pyridine, 3-(tert-butylthio)- is synthesized using a variety of methods, and its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are discussed in

Mechanism Of Action

The mechanism of action of pyridine, 3-(tert-butylthio)- is not well understood. However, it is believed to act as a nucleophile, reacting with electrophilic species to form stable complexes. It can also act as a chelating agent, coordinating with metal ions to form stable complexes.

Biochemical And Physiological Effects

Pyridine, 3-(tert-butylthio)- has not been extensively studied for its biochemical and physiological effects. However, it is believed to be relatively non-toxic and non-carcinogenic. It is also believed to have low acute toxicity, making it a useful compound for laboratory experiments.

Advantages And Limitations For Lab Experiments

Pyridine, 3-(tert-butylthio)- has several advantages for laboratory experiments. It is relatively easy to synthesize and purify, and it is stable under a wide range of conditions. It is also relatively non-toxic and non-carcinogenic, making it safe to handle in the laboratory. However, it has some limitations, such as its limited solubility in water and its tendency to form complexes with metal ions, which can complicate experiments involving metal ions.

Future Directions

There are several future directions for research involving pyridine, 3-(tert-butylthio)-. One area of research is the synthesis of new compounds using pyridine, 3-(tert-butylthio)- as a building block. Another area of research is the development of new methods for synthesizing pyridine, 3-(tert-butylthio)- and related compounds. Additionally, research is needed to better understand the mechanism of action of pyridine, 3-(tert-butylthio)- and its biochemical and physiological effects. Finally, research is needed to explore the potential uses of pyridine, 3-(tert-butylthio)- in various applications, such as in the development of new pharmaceuticals and agrochemicals.
Conclusion:
Pyridine, 3-(tert-butylthio)- is a unique and useful compound that has many applications in scientific research. It is relatively easy to synthesize and purify, and it has several advantages for laboratory experiments. However, further research is needed to better understand its mechanism of action and its potential applications in various fields.

Synthesis Methods

Pyridine, 3-(tert-butylthio)- is synthesized using a variety of methods, including the reaction of pyridine with tert-butylthiol in the presence of a catalyst. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures. The resulting product is then purified using a variety of techniques, such as column chromatography or recrystallization.

Scientific Research Applications

Pyridine, 3-(tert-butylthio)- is widely used in scientific research due to its unique properties. It is commonly used as a ligand in coordination chemistry, and it can form stable complexes with a variety of metal ions. Pyridine, 3-(tert-butylthio)- is also used as a building block in the synthesis of other compounds, such as pharmaceuticals and agrochemicals.

properties

CAS RN

18794-30-4

Product Name

Pyridine, 3-(tert-butylthio)-

Molecular Formula

C9H13NS

Molecular Weight

167.27 g/mol

IUPAC Name

3-tert-butylsulfanylpyridine

InChI

InChI=1S/C9H13NS/c1-9(2,3)11-8-5-4-6-10-7-8/h4-7H,1-3H3

InChI Key

OMPJHXLULXOAFP-UHFFFAOYSA-N

SMILES

CC(C)(C)SC1=CN=CC=C1

Canonical SMILES

CC(C)(C)SC1=CN=CC=C1

Other CAS RN

18794-30-4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.